N-methyl-4-phenoxybenzamide
Description
N-Methyl-4-phenoxybenzamide is a benzamide derivative characterized by a methyl group attached to the amide nitrogen and a phenoxy substituent at the para position of the benzoyl ring. Its molecular formula is C₁₅H₁₅NO₂ (molecular weight: 241.29 g/mol).
Properties
IUPAC Name |
N-methyl-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-14(16)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNXQATQXWGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Chemical Properties
The table below compares key structural features and properties of N-methyl-4-phenoxybenzamide with similar benzamide derivatives:
Key Observations :
- Polarity and Solubility: The phenoxy group in this compound increases hydrophobicity compared to methoxy or amino substituents (e.g., 4-Amino-N-(4-methoxyphenyl)benzamide) . This may reduce aqueous solubility but enhance membrane permeability.
- Steric Hindrance: Bulky substituents like the fluorophenylmethyl group in N-[(2-Fluorophenyl)methyl]-N-methyl-4-phenoxybenzamide introduce steric constraints, affecting binding interactions in biological systems .
Antiviral and Agrochemical Potential
- highlights benzamides with chloro, methoxy, and cyano substituents exhibiting antiviral activity.
- The methyl group on the amide nitrogen in this compound may enhance metabolic stability compared to non-alkylated analogues (e.g., 4-Amino-N-(4-methoxyphenyl)benzamide) .
Preparation Methods
Synthesis of 4-Phenoxybenzoyl Chloride
4-Phenoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the corresponding acyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene at 60–80°C for 3–4 hours. Excess thionyl chloride ensures complete conversion, with the byproducts (SO₂ and HCl) removed under reduced pressure.
Reaction Conditions
Amide Formation with Methylamine
The freshly prepared 4-phenoxybenzoyl chloride is reacted with methylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate. To mitigate side reactions, methylamine is often introduced as a 40% aqueous solution or in gaseous form. The mixture is stirred at 0–5°C to control exothermicity, followed by gradual warming to room temperature.
Optimization Parameters
Table 1: Acid Chloride Method Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Minimizes hydrolysis |
| Methylamine Equivalents | 2.2 | Reduces residual acid chloride |
| Temperature Control | Gradual warming | Prevents decomposition |
Coupling Reagent-Mediated Synthesis
Modern synthetic approaches employ coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to directly conjugate 4-phenoxybenzoic acid with methylamine. This method avoids the hazardous handling of acid chlorides and improves atom economy.
Mechanism and Procedure
The carboxylic acid is activated in situ by DIC and HOBt, forming an active ester intermediate that reacts efficiently with methylamine. This one-pot reaction is conducted under inert atmospheres to prevent reagent degradation.
Typical Protocol
-
Activation : 4-Phenoxybenzoic acid (1.2 mmol), DIC (1.8 mmol), and HOBt (1.8 mmol) are dissolved in DCM (20 mL) and stirred for 30 minutes at 25°C.
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Coupling : Methylamine (1.68 mmol) is added dropwise, and the reaction proceeds for 12–18 hours.
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Work-Up : The mixture is washed with 0.5 N NaOH and dilute HCl to remove unreacted reagents, followed by silica gel chromatography for purification.
Advantages Over Classical Methods
-
Safety : Eliminates toxic SOCl₂.
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Purity : Reduces byproducts like HCl gas.
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Scalability : Suitable for multi-gram synthesis.
Table 2: Coupling Reagent Performance Comparison
| Reagent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DIC/HOBt | 12 | 88 | >95 |
| DCC/HOAt | 10 | 85 | 93 |
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal waste. Continuous flow reactors and catalytic systems are employed to meet these demands.
Continuous Flow Reactor Design
A tubular flow reactor with segmented gas-liquid phases enhances mass transfer during the coupling reaction. Key parameters include:
Solvent Recycling and Waste Management
-
Solvent Recovery : Distillation reclaims >95% of DCM.
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Byproduct Utilization : HCl gas is neutralized to produce ammonium chloride for agricultural use.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (GC-MS)
Table 3: Spectral Data Summary
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. How is this compound utilized in organic semiconductor development?
- Methodological Answer : Its planar aromatic structure enables π-π stacking in thin films. Characterization via:
- Cyclic Voltammetry : Measures HOMO/LUMO levels for charge transport efficiency .
- AFM Morphology Studies : Correlates film roughness (Ra < 5 nm) with device performance .
Q. What in vitro assays evaluate its potential as a kinase inhibitor?
- Methodological Answer : Use ADP-Glo™ kinase assays to measure ATP consumption. IC₅₀ values are benchmarked against staurosporine, with dose-response curves (0.1–100 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
